molecular formula C8H12ClNSi B1610438 2-Chloro-3-(trimethylsilyl)pyridine CAS No. 77332-76-4

2-Chloro-3-(trimethylsilyl)pyridine

Cat. No. B1610438
CAS RN: 77332-76-4
M. Wt: 185.72 g/mol
InChI Key: XBHSRUYPAJUPIE-UHFFFAOYSA-N
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Description

2-Chloro-3-(trimethylsilyl)pyridine is a pyridine derivative . It is a clear colorless to brown liquid .


Synthesis Analysis

The synthesis of 2-Chloro-3-(trimethylsilyl)pyridine can be achieved from Pyridine and Chlorotrimethylsilane . Chemoselective directed metallation of 2-chloropyridine allows the synthesis of 2-substituted 3-carbonylated pyridines .


Molecular Structure Analysis

The molecular formula of 2-Chloro-3-(trimethylsilyl)pyridine is C8H12ClNSi . The molecular weight is 185.73 . The InChI code is 1S/C8H12ClNSi/c1-11(2,3)7-5-4-6-10-8(7)9/h4-6H,1-3H3 .


Chemical Reactions Analysis

The reaction of CoCl2 with lithium 4-methyl-N-(trimethylsilyl) pyridine-2-amide yielded the first binuclear, homoleptic Co(II) aminopyridinate complex . Trimethylsilyl chloride is reactive toward nucleophiles, resulting in the replacement of the chloride .


Physical And Chemical Properties Analysis

2-Chloro-3-(trimethylsilyl)pyridine is a clear colorless to brown liquid . It has a density of 1.03g/cm3 . The boiling point is 222.4ºC at 760 mmHg . The flash point is 88.3ºC .

Scientific Research Applications

1. Synthesis of Cyclopalladated Complexes

2-(Trimethylsilyl)pyridine has been used in the synthesis and characterization of cyclopalladated complexes. These complexes exhibit dynamic behavior in their proton nuclear magnetic resonance (NMR) spectra, indicating potential applications in understanding molecular dynamics and complex formation processes (Fuchita, Nakashima, Hiraki, Kawatani, & Ohnuma, 1988).

2. Formation of Metalla-[3]ferrocenophanes

2-Chloro-1,3-bis(trimethylsilyl)-1,3-diaza-2-metalla-[3]ferrocenophanes have been synthesized using this compound. These complexes have unique structural characteristics and are useful in the study of coordination chemistry and metallacycles (Wrackmeyer, Klimkina, & Milius, 2008).

3. Creation of Nitrogen-Containing Polycyclic Delta-Lactones

This compound has been utilized in synthesizing bicyclic nitrogen-containing lactones. These lactones, characterized by X-ray crystallography, contribute to the study of organic synthesis and molecular structure (Rudler, Denise, Parlier, & Daran, 2002).

4. Study of Mass Spectra of Pyridine Derivatives

The mass spectra of various pyridine derivatives, including those involving trimethylsilyl groups, have been extensively studied. This research provides insights into the fragmentation pathways and mass spectrometric analysis of complex organic molecules (Pearse & Jacobsson, 1980).

5. Synthesis of Borafluorene and Its Adducts

9-Azido-9-borafluorene, synthesized using trimethylsilyl azide, exists as a cyclic trimer in the solid state. This compound and its adducts have been characterized, offering valuable data for the study of boron chemistry and the properties of boron-centered compounds (Biswas, Oppel, & Bettinger, 2010).

6. Cycloaddition Reactions and Synthesis of Indolizines

Pyridinium and diazinium dicyanomethylides, involving trimethylsilyl groups, have been used in cycloaddition reactions to synthesize indolizines. This demonstrates the compound's utility in creating complex heterocyclic structures (Matsumoto, Uchida, Ikemi, Tanaka, Asahi, Kato, & Konishi, 1987).

Safety and Hazards

The safety information for 2-Chloro-3-(trimethylsilyl)pyridine includes the following hazard statements: H302 (Harmful if swallowed), H315, H319, H335 . The precautionary statements include P261, P280 .

properties

IUPAC Name

(2-chloropyridin-3-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNSi/c1-11(2,3)7-5-4-6-10-8(7)9/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHSRUYPAJUPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504042
Record name 2-Chloro-3-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(trimethylsilyl)pyridine

CAS RN

77332-76-4
Record name 2-Chloro-3-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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